molecular formula C16H19N5O4S2 B10991125 1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10991125
M. Wt: 409.5 g/mol
InChI Key: GRYYBJYNACETSK-UHFFFAOYSA-N
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Description

1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylsulfamoyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases and proteases, which play critical roles in cellular signaling and metabolism . By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H19N5O4S2

Molecular Weight

409.5 g/mol

IUPAC Name

1-[4-(dimethylsulfamoyl)phenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H19N5O4S2/c1-10-18-19-16(26-10)17-15(23)11-8-14(22)21(9-11)12-4-6-13(7-5-12)27(24,25)20(2)3/h4-7,11H,8-9H2,1-3H3,(H,17,19,23)

InChI Key

GRYYBJYNACETSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C

Origin of Product

United States

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